molecular formula C22H32Cl2N2O2 B12729959 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride CAS No. 129841-29-8

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride

Cat. No.: B12729959
CAS No.: 129841-29-8
M. Wt: 427.4 g/mol
InChI Key: FMJJXQBGLYIHLM-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry and pharmacology. It is characterized by its unique chemical structure, which includes a methoxy group, a piperazine ring, and a phenylbutyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine and dihaloalkane precursors.

    Attachment of the Phenylbutyl Group: The phenylbutyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a phenylbutyl halide in the presence of a Lewis acid catalyst.

    Methoxylation: The methoxy group is introduced through an O-alkylation reaction, where the phenolic hydroxyl group reacts with a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylbutyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Reduced analogs with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-methyl-1-piperazinyl)phenol
  • 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)phenyl)butane
  • 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)phenyl)butanol

Uniqueness

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

129841-29-8

Molecular Formula

C22H32Cl2N2O2

Molecular Weight

427.4 g/mol

IUPAC Name

4-methoxy-2-[4-(4-methylpiperazin-1-yl)-1-phenylbutyl]phenol;dihydrochloride

InChI

InChI=1S/C22H30N2O2.2ClH/c1-23-13-15-24(16-14-23)12-6-9-20(18-7-4-3-5-8-18)21-17-19(26-2)10-11-22(21)25;;/h3-5,7-8,10-11,17,20,25H,6,9,12-16H2,1-2H3;2*1H

InChI Key

FMJJXQBGLYIHLM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O.Cl.Cl

Origin of Product

United States

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